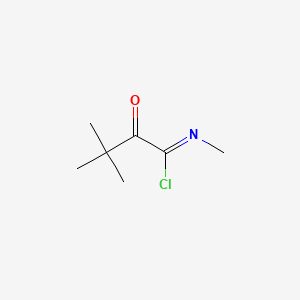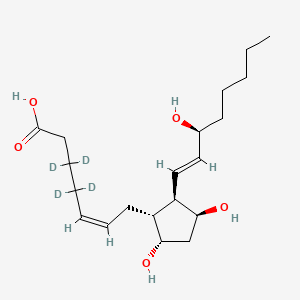
11béta-Prostaglandine F2alpha-d4
Vue d'ensemble
Description
Applications De Recherche Scientifique
Introduction à la 11béta-Prostaglandine F2alpha-d4
La this compound est un dérivé synthétique de la prostaglandine F2alpha (PGF2alpha) naturelle, un médiateur lipidique impliqué dans divers processus biologiques tels que l'inflammation, la douleur et la reproduction. Elle contient quatre atomes de deutérium aux positions 3, 3', 4 et 4', ce qui en fait un étalon interne utile pour la quantification par spectrométrie de masse .
Application dans les études de l'inflammation
Ce composé est utilisé pour étudier le rôle des prostaglandines dans l'inflammation. En évaluant simultanément la PGF2α biologiquement active et les F2-isoprostanes dans les fluides corporels, les chercheurs peuvent obtenir des informations sur la fonction de ces eicosanoïdes dans les maladies inflammatoires .
Analyse de la fonction de reproduction
Le récepteur de la prostaglandine F2α (FP) est essentiel pour les fonctions de reproduction féminine telles que la lutéolyse et l'accouchement. La recherche utilisant la this compound peut aider à élucider les interactions spécifiques et les effets de l'activation du récepteur FP .
Recherche sur les maladies liées au stress oxydatif
Les scientifiques utilisent ce composé pour enquêter sur les maladies liées au stress oxydatif. La mesure de la PGF2α et de ses métabolites associés fournit des données précieuses sur la réponse de l'organisme au stress oxydatif .
Quantification des métabolites en pharmacocinétique
En tant qu'étalon interne, la this compound est cruciale pour la quantification précise des métabolites de la PGF2α dans les études pharmacocinétiques .
Biocatalyse dans la construction de molécules
Le composé a été utilisé dans des études mettant en évidence le potentiel de la biocatalyse pour la construction de molécules complexes, notamment diverses prostaglandines .
Recherche en endocrinologie et en métabolisme
En endocrinologie, ce composé aide à étudier la régulation hormonale et le métabolisme. Par exemple, il a été utilisé pour comprendre comment la PGF2α stimule des enzymes comme la HSD11B1 dans les cellules stromales de l'endomètre bovin .
Mécanisme D'action
Target of Action
The primary target of 11beta-Prostaglandin F2alpha-d4 is the prostaglandin F2α receptor . This receptor is a G-protein-coupled receptor that is involved in various biological processes, including inflammation, pain, and reproduction . The action of 11beta-Prostaglandin F2alpha-d4 is dependent on the number of receptors on the corpus luteum membrane .
Mode of Action
11beta-Prostaglandin F2alpha-d4 acts by binding to the prostaglandin F2α receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Because 11beta-Prostaglandin F2alpha-d4 is linked with an increase in uterine oxytocin levels, there is evidence that 11beta-Prostaglandin F2alpha-d4 and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Biochemical Pathways
11beta-Prostaglandin F2alpha-d4 is involved in the prostaglandin metabolic pathway . Prostaglandins are lipids throughout the entire body that have a hormone-like function . They play a crucial role in the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
For the naturally occurring prostaglandin f2α, the elimination half-life is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma . These properties may impact the bioavailability of 11beta-Prostaglandin F2alpha-d4.
Result of Action
The action of 11beta-Prostaglandin F2alpha-d4 results in various molecular and cellular effects. It stimulates uterine muscle contractions, which aids in the birth process . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . In systemic mastocytosis, 11beta-Prostaglandin F2alpha-d4 is elevated in the urine .
Action Environment
The action of 11beta-Prostaglandin F2alpha-d4 can be influenced by various environmental factors. For instance, it is produced by the uterus when stimulated by oxytocin, in the event that there has been no implantation during the luteal phase . The action of 11beta-Prostaglandin F2alpha-d4 is also dependent on the number of receptors on the corpus luteum membrane .
Analyse Biochimique
Biochemical Properties
11beta-Prostaglandin F2alpha-d4 interacts with various enzymes and proteins. It is intended for use as an internal standard for the quantification of 11beta-Prostaglandin F2alpha by GC- or LC-mass spectrometry . The primary plasma metabolite of PGD2 in vivo , it is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Cellular Effects
11beta-Prostaglandin F2alpha-d4 has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Molecular Mechanism
The molecular mechanism of 11beta-Prostaglandin F2alpha-d4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .
Temporal Effects in Laboratory Settings
The effects of 11beta-Prostaglandin F2alpha-d4 change over time in laboratory settings. It has been observed that 2,3-Dinor-11beta-prostaglandin F2 alpha (2,3 BPG) is elevated in the urine of patients with systemic mastocytosis (SM) .
Metabolic Pathways
11beta-Prostaglandin F2alpha-d4 is involved in the prostanoid metabolic pathway . It is produced by the action of cyclooxygenases on arachidonic acid thus forming prostaglandin H2 which is then processed further to other prostanoids by additional enzymes .
Propriétés
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-SGSFECARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



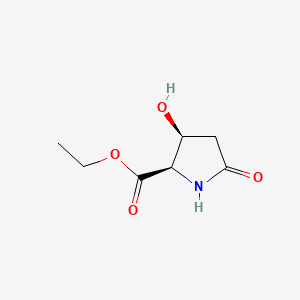
![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)

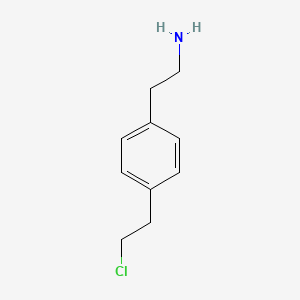
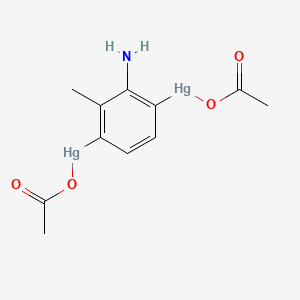
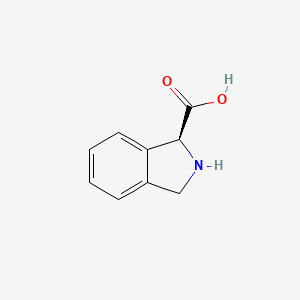
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)
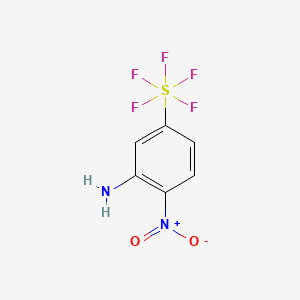
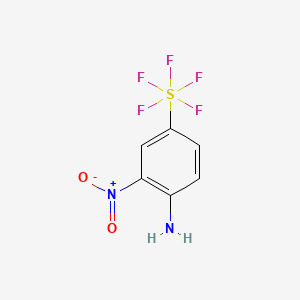


![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)

